A Technical Guide to the Physical Properties of 4-Hexylbiphenyl: An Investigative Approach
A Technical Guide to the Physical Properties of 4-Hexylbiphenyl: An Investigative Approach
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Hexylbiphenyl (CAS No. 29040-36-2). Addressed to researchers, scientists, and professionals in drug development, this document navigates the current landscape of publicly available data. A significant challenge in the characterization of 4-Hexylbiphenyl is its frequent confusion with the well-documented liquid crystal, 4-Hexyl-4'-cyanobiphenyl. This guide clarifies these distinctions and, in the absence of extensive experimental data for 4-Hexylbiphenyl, presents a robust framework for its empirical characterization. We provide detailed, field-proven protocols for determining its core physical properties and offer insights based on the behavior of analogous aromatic hydrocarbons.
Introduction and Compound Identification
4-Hexylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl family. Its structure consists of a biphenyl core substituted with a hexyl group at the 4-position. This substitution imparts significant nonpolar character to the molecule, influencing its physical behavior and solubility, which are critical parameters in material science and medicinal chemistry.
1.1. Molecular Structure and Identification
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IUPAC Name: 4-Hexyl-1,1'-biphenyl
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Molecular Formula: C₁₈H₂₂
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Molecular Weight: 238.37 g/mol
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CAS Number: 29040-36-2
1.2. Critical Distinction: 4-Hexylbiphenyl vs. 4-Hexyl-4'-cyanobiphenyl (6CB)
It is imperative to distinguish 4-Hexylbiphenyl from its well-known derivative, 4-Hexyl-4'-cyanobiphenyl (CAS: 41122-70-7), commonly known as 6CB. The addition of a cyano (-CN) group at the 4'-position dramatically alters the molecule's polarity and intermolecular forces, inducing the liquid crystalline properties for which 6CB is known.[1][2] 4-Hexylbiphenyl, lacking this polar functional group, is not a liquid crystal and exhibits physical properties more typical of a nonpolar aromatic hydrocarbon. The majority of readily accessible literature and supplier data pertains to 6CB, and researchers are advised to verify the CAS number to ensure they are working with the correct compound.
Physical Property Profile: A Comparative and Predictive Analysis
Direct, experimentally verified data for 4-Hexylbiphenyl is sparse in the public domain. Therefore, we present a profile based on chemical principles and comparison with structurally related compounds: the parent Biphenyl and the shorter-chain 4-Methylbiphenyl.
| Property | 4-Hexylbiphenyl (Predicted/Inferred) | Biphenyl (Experimental) | 4-Methylbiphenyl (Experimental) |
| Molecular Formula | C₁₈H₂₂ | C₁₂H₁₀ | C₁₃H₁₂ |
| Molecular Weight | 238.37 g/mol | 154.21 g/mol | 168.23 g/mol [3] |
| Physical State | Colorless liquid or low-melting solid | White crystalline solid | White crystalline powder[3] |
| Melting Point | < 25 °C (Expected) | 69-72 °C | 49-50 °C[3] |
| Boiling Point | > 270 °C (Expected at 760 mmHg) | 255 °C | 267-268 °C[3] |
| Density | ~0.97 g/cm³ (Predicted) | 1.04 g/cm³ | Not readily available |
| Water Solubility | Insoluble | Insoluble | Insoluble[3] |
| Organic Solubility | Soluble in nonpolar solvents (e.g., hexane, toluene, chloroform) | Soluble in organic solvents | Soluble in ethanol[3] |
2.1. Causality Behind Predicted Properties
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Melting and Boiling Points: The addition of the flexible hexyl chain to the rigid biphenyl core is expected to disrupt the crystal lattice packing compared to biphenyl and 4-methylbiphenyl. This disruption of intermolecular forces leads to a significantly lower predicted melting point, likely placing it as a liquid or a very low-melting solid at room temperature. The increased molecular weight and van der Waals forces from the hexyl chain will, however, lead to a higher boiling point compared to its lower-mass analogues.
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Solubility: As a hydrocarbon, 4-Hexylbiphenyl is fundamentally nonpolar. The biphenyl rings and the alkyl chain contribute to its lipophilic nature. Consequently, it is predicted to be practically insoluble in water but highly soluble in nonpolar organic solvents like alkanes (hexane), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane, chloroform). This profile is critical for applications in organic synthesis, formulation, and drug delivery systems where partitioning behavior is key.
Experimental Workflow for Physicochemical Characterization
For a compound with limited published data, a systematic experimental workflow is essential. The following diagram and protocols outline a self-validating approach to purify and characterize 4-Hexylbiphenyl.
Caption: Workflow for the characterization of 4-Hexylbiphenyl.
3.1. Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the purity of the 4-Hexylbiphenyl sample and identify any potential impurities.
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Methodology:
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Sample Preparation: Prepare a 1 mg/mL solution of 4-Hexylbiphenyl in a volatile solvent such as hexane or dichloromethane.
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Instrumentation: Use a GC system equipped with a nonpolar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
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GC Conditions (Example):
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Injector Temperature: 280 °C
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Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Analysis: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all peaks. The mass spectrum of the main peak should be consistent with the molecular weight of 4-Hexylbiphenyl (238.37 g/mol ) and show fragmentation patterns characteristic of an alkylbiphenyl structure.
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3.2. Protocol: Melting Point and Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
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Objective: To precisely determine the melting point and identify any other thermal transitions.
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Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan. Crimp the pan with a lid.
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Instrumentation: Use a calibrated differential scanning calorimeter.
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DSC Program:
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Equilibrate at -50 °C.
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Ramp to 100 °C at a rate of 10 °C/min.
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Cool to -50 °C at a rate of 10 °C/min.
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Perform a second heating cycle from -50 °C to 100 °C at 10 °C/min. This second scan is crucial as it provides data on the sample's thermal history-independent behavior.
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Analysis: The melting point (Tm) is determined from the peak onset of the endothermic event on the second heating scan. The presence of other peaks may indicate polymorphism or other phase transitions.
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3.3. Protocol: Solubility Determination by the Shake-Flask Method
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Objective: To quantify the solubility of 4-Hexylbiphenyl in various solvents relevant to pharmaceutical and materials science applications.
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Methodology:
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Setup: To a series of glass vials, add an excess amount of 4-Hexylbiphenyl (e.g., 50 mg). The presence of undissolved solid is essential to ensure saturation.
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Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, methanol, toluene, hexane) to each vial.
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Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to reach equilibrium.
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Sample Processing: After equilibration, allow the vials to sit undisturbed for 2 hours for the excess solid to settle. Carefully extract an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.
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Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of dissolved 4-Hexylbiphenyl using a calibrated analytical technique such as HPLC-UV or GC-FID.
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Safety and Handling
As no specific Safety Data Sheet (SDS) for 4-Hexylbiphenyl is readily available, handling precautions should be based on those for similar non-volatile aromatic hydrocarbons, such as Biphenyl.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially if heated. Avoid contact with skin and eyes.[4]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Due to its aromatic structure, it should be considered potentially harmful to aquatic life with long-lasting effects.[4]
Conclusion
4-Hexylbiphenyl is a distinct chemical entity whose physical properties are largely undocumented in accessible literature, leading to potential confusion with the liquid crystal 6CB. This guide has established its fundamental molecular characteristics and provided a predictive framework for its physical behavior based on established chemical principles and comparison with related compounds. For researchers and developers, the provided experimental protocols offer a clear and robust pathway for the empirical determination of its melting point, boiling point, solubility, and purity. Such characterization is a prerequisite for its confident application in any scientific or industrial context.
References
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CAS Common Chemistry. (n.d.). 4-Cyano-4′-pentylbiphenyl. Retrieved from [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl-. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Crystal structures of chiral mesogenic 4-hexylphenyl 4′-[(S)-2-methylbutyl]biphenyl-4-carboxylate and 4-[(S) -2-methylbutyl]phenyl 4′-hexylbiphenyl-4-carboxylate. Retrieved from [Link]
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Taylor & Francis Online. (2024). Computational studies of the optical properties of 4-cyano-4-hexyl biphenyl using a combination of DFT and molecular dynamics simulation. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal and optical characterization of liquid crystal 4′-hexyl-4-biphenylcarbonitrile/4-hexylbenzoic acid mixtures. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
